2,3-Diphenylaziridin-1-amine
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Overview
Description
2,3-Diphenylaziridin-1-amine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules These compounds are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylaziridin-1-amine typically involves the reaction of diphenylamine with ethylene oxide under basic conditions. This reaction proceeds via the formation of an intermediate aziridinium ion, which subsequently undergoes ring closure to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridinium ion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylaziridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines with various functional groups depending on the nucleophile used.
Scientific Research Applications
2,3-Diphenylaziridin-1-amine has found applications in various fields of scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Diphenylaziridin-1-amine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in therapeutic applications .
Comparison with Similar Compounds
Aziridine: A simpler aziridine compound without phenyl groups.
2-Phenylaziridine: Contains one phenyl group attached to the aziridine ring.
3-Phenylaziridine: Contains one phenyl group attached to the aziridine ring at a different position.
Comparison: The phenyl groups also contribute to its ability to form stable complexes with biomolecules, making it more versatile in biological and medicinal research .
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,3-diphenylaziridin-1-amine |
InChI |
InChI=1S/C14H14N2/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15H2 |
InChI Key |
GXDYVAZATOFPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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